6-(Benzyloxy)-2-methylbenzofuran
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Overview
Description
6-(Benzyloxy)-2-methylbenzofuran is an organic compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring The benzyloxy group at the 6-position and a methyl group at the 2-position of the benzofuran ring make this compound unique
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Benzyloxy)-2-methylbenzofuran typically involves the following steps:
Cyclization: The cyclization of intermediates can be facilitated by using catalysts such as palladium in Suzuki-Miyaura coupling reactions.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale benzylation and cyclization processes, optimized for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the benzyloxy group, converting it to a hydroxyl group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzofuran ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Hydroxybenzofuran derivatives.
Substitution: Various substituted benzofurans depending on the electrophile used.
Scientific Research Applications
6-(Benzyloxy)-2-methylbenzofuran has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Industry: Utilized in the synthesis of advanced materials, including polymers and fluorescent probes
Mechanism of Action
The mechanism of action of 6-(Benzyloxy)-2-methylbenzofuran in biological systems involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
- 6-(Benzyloxy)-2-hydroxybenzofuran
- 6-(Benzyloxy)-2-chlorobenzofuran
- 6-(Benzyloxy)-2-nitrobenzofuran
Comparison: 6-(Benzyloxy)-2-methylbenzofuran is unique due to the presence of the methyl group at the 2-position, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for specific applications .
Properties
CAS No. |
94672-20-5 |
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Molecular Formula |
C16H14O2 |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
2-methyl-6-phenylmethoxy-1-benzofuran |
InChI |
InChI=1S/C16H14O2/c1-12-9-14-7-8-15(10-16(14)18-12)17-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3 |
InChI Key |
CPFXVVBPEDEIIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(O1)C=C(C=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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